N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Description
N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity, suggesting a potential application for compounds structurally related to N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide in combating bacterial infections. The synthesized compounds exhibited in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and antifungal activity against Aspergillus niger, Candida albicans (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
- Rezki (2016) conducted a study on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their antimicrobial evaluation, indicating the importance of the benzothiazole nucleus in antimicrobial efficacy. This research further supports the potential antimicrobial application of this compound (N. Rezki, 2016).
Pharmacological Properties
- Maliszewska-Guz et al. (2005) explored the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, assessing their pharmacological properties. This study highlights the potential of such compounds in influencing the central nervous system (CNS) in mice, suggesting a broader pharmacological application for compounds with similar structural features (A. Maliszewska-Guz et al., 2005).
properties
IUPAC Name |
N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-22-15(10-23-13-8-4-5-9-14(13)27-18(23)25)20-21-17(22)26-11-16(24)19-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCKVZWNWZRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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